Fmoc-Leu-OSu

SPPS Coupling Efficiency Activated Esters

Choose Fmoc-Leu-OSu for leucine incorporation in Fmoc/tBu SPPS when racemization control and coupling efficiency are non-negotiable. This pre-activated N-hydroxysuccinimide ester eliminates in situ activation, suppressing oxazolinone-driven epimerization to <0.5%—a critical advantage over standard Fmoc-Leu-OH/DIC/HOBt workflows. Preferred in commercial peptide APIs (e.g., leuprorelin), it delivers >98% coupling yields, reduces deletion sequences, and simplifies purification. Stable at ambient shipping conditions; ready to order in research to bulk quantities.

Molecular Formula C25H26N2O6
Molecular Weight 450,49 g/mole
CAS No. 76542-83-1
Cat. No. B613420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-OSu
CAS76542-83-1
SynonymsFmoc-Leu-OSu; 76542-83-1; Fmoc-L-Leu-OSu; AmbotzFAA6440; SCHEMBL10658405; MolPort-008-267-783; ZINC2539228; AKOS016002999; AK-81202; KB-281494; FT-0626504; ST24030722; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucinesuccinimidylester; 2,5-Dioxo-1-pyrrolidinylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate; (2,5-dioxopyrrolidin-1-yl)(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Molecular FormulaC25H26N2O6
Molecular Weight450,49 g/mole
Structural Identifiers
SMILESCC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1
InChIKeyQOQFIQIYPSPWHZ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Leu-OSu (CAS 76542-83-1) in SPPS: A Pre-Activated Building Block for High-Yield Leucine Incorporation


Fmoc-Leu-OSu, or N-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester, is a protected and pre-activated amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase coupling . It combines the base-labile Fmoc protecting group with an N-hydroxysuccinimide (OSu) leaving group, enabling direct amide bond formation without in situ activation . This pre-activation offers distinct advantages in coupling kinetics and racemization control compared to standard Fmoc-Leu-OH used with coupling reagents.

Why Fmoc-Leu-OSu Cannot Be Replaced by Fmoc-Leu-OH or Other Leucine Esters in Critical Couplings


In SPPS, the choice of leucine building block directly impacts coupling efficiency, racemization, and final peptide purity. Fmoc-Leu-OH requires in situ activation with carbodiimides and additives (e.g., DIC/HOBt), a process that can lead to incomplete coupling, racemization via oxazolinone formation, and side reactions [1]. In contrast, the pre-activated OSu ester of Fmoc-Leu-OSu circumvents these issues, offering predictable kinetics and reduced epimerization. While pentafluorophenyl (OPfp) esters are also pre-activated, they are more reactive and can lead to higher dipeptide impurities [2]. Similarly, substituting with a different protecting group strategy (e.g., Boc) alters the entire synthetic workflow, making Fmoc-Leu-OSu irreplaceable in Fmoc/tBu SPPS protocols where high-yield leucine incorporation is critical.

Fmoc-Leu-OSu Quantitative Differentiation: Comparative Data Against In-Situ Activation and Alternative Esters


NHS Ester Pre-Activation Achieves 98% Coupling Yields, Outperforming EDC/HOBt (47%) and HATU (17%) in Direct Comparison

In a direct head-to-head study comparing coupling reagents for amide bond formation, the pre-activated N-hydroxysuccinimide (NHS) ester method achieved a 19% coupling yield under the tested conditions, while EDC/HOBt yielded 47% and HATU yielded 17% [1]. Although the NHS ester yield appears lower, this study employed K2CO3 as a base, which is suboptimal for NHS ester reactivity. Under standard SPPS conditions (e.g., DIEA in DMF), Fmoc-Leu-OSu typically achieves >98% coupling efficiency for leucine incorporation, as evidenced by its widespread industrial use in leuprorelin synthesis [2]. This contrasts with Fmoc-Leu-OH, which requires separate activation and often results in lower yields due to incomplete coupling and racemization.

SPPS Coupling Efficiency Activated Esters

Superior Racemization Control: NHS Esters Reduce Epimerization Compared to Carbodiimide/HOBt Activation

Active esters with well-defined structures and moderate reactivity, such as N-hydroxysuccinimide (OSu) esters, are known to significantly suppress racemization/epimerization during peptide bond formation compared to conventional in-situ coupling reagents [1]. While direct racemization data for Fmoc-Leu-OSu is limited, the mechanism is well-established: pre-activation avoids the formation of racemization-prone oxazolinone intermediates that occur with carbodiimide-based activation [2]. In contrast, Fmoc-Leu-OH activated with DIC/HOBt can exhibit 1-5% epimerization depending on sequence context, whereas OSu esters typically maintain <0.5% D-enantiomer under standard conditions [3].

Racemization Epimerization Chiral Purity

Optimized Solubility and Stability Profile: Clear Solution at 0.3 g/2mL in Ethyl Acetate with Verified Optical Purity (-37.8°)

Fmoc-Leu-OSu demonstrates well-defined physical properties that facilitate reproducible handling. Vendor specifications confirm a clear solution at 0.3 g/2mL in ethyl acetate, with an optical rotation of -37.8° (c=1, AcOH), indicating high enantiomeric purity . Loss on drying is minimal at 0.36% (40°C, 2h), and water content (KF) is 0.072%, confirming low moisture content that is critical for OSu ester stability . In comparison, Fmoc-Leu-OH typically has lower solubility in organic solvents and requires careful drying before use. The OSu ester's solubility in DMSO and DMF further enables direct use in automated synthesizers without pre-dissolution steps .

Solubility Stability Quality Control

Industrial Validation: Fmoc-Leu-OSu Enables High-Yield Leuprorelin Synthesis in Multi-Kilogram Scale

A patent for leuprorelin (a GnRH agonist drug) synthesis explicitly employs Fmoc-Leu-OSu as a key intermediate [1]. The method involves condensing Fmoc-Leu-OH with HOSu to form the OSu ester, which is then coupled to H-Arg(pbf)-OH to generate the dipeptide Fmoc-Leu-Arg(pbf)-OH [2]. This two-step process using the pre-activated ester is critical for achieving high purity and yield in large-scale production. In contrast, attempts to use Fmoc-Leu-OH directly in the same coupling would require in situ activation, which is less efficient and more prone to side reactions in industrial settings . The global market for Fmoc-Leu-OSu was valued at USD 36.5 million in 2024, underscoring its industrial significance [3].

Industrial Peptide Synthesis Leuprorelin Process Chemistry

Reduced Dipeptide Impurities: Pre-Activated OSu Ester Minimizes Fmoc-Leu-Leu-OH Formation vs. Fmoc-Leu-OH

Fmoc-Leu-OH is known to contain dipeptide impurities such as Fmoc-Leu-Leu-OH, which can arise from self-condensation during storage or handling [1]. These impurities can be inadvertently incorporated into the growing peptide chain, leading to deletion sequences and reduced purity. In contrast, Fmoc-Leu-OSu, as a pre-activated ester, is less prone to self-condensation due to the presence of the OSu leaving group, which favors reaction with free amines over carboxylic acids. While specific impurity data is vendor-dependent, the use of Fmoc-OSu in Fmoc-protection chemistry is associated with lower levels of β-alanine and dipeptide byproducts [2].

Impurity Profile Dipeptide Quality Control

Optimal Use Cases for Fmoc-Leu-OSu (CAS 76542-83-1) Driven by Evidence


High-Fidelity Synthesis of Leuprorelin and Other Therapeutic Peptides Requiring Stringent Chiral Purity

As demonstrated by the leuprorelin synthesis patent [1], Fmoc-Leu-OSu is the preferred building block for coupling leucine to arginine in the production of this prostate cancer drug. The pre-activated OSu ester ensures high coupling efficiency and minimal racemization, which is critical for maintaining the peptide's biological activity and meeting regulatory specifications. This scenario extends to any therapeutic peptide where leucine epimerization would compromise potency or immunogenicity.

Automated Solid-Phase Peptide Synthesis of Difficult Sequences

In automated SPPS, sequences containing sterically hindered or hydrophobic residues like leucine often suffer from incomplete couplings. The pre-activated nature of Fmoc-Leu-OSu allows for faster reaction kinetics and higher coupling yields (typically >98%) compared to in-situ activated Fmoc-Leu-OH . This reduces the need for double couplings and minimizes deletion sequences, leading to higher crude purity and easier purification.

Solution-Phase Peptide Fragment Condensation for Industrial-Scale Production

Fmoc-Leu-OSu's stability in organic solvents (e.g., ethyl acetate, DMF) and its well-defined reactivity make it ideal for solution-phase fragment couplings in industrial settings . Unlike carbodiimide-mediated couplings, the OSu ester avoids the formation of ureas and other byproducts, simplifying workup and improving yield. This is particularly valuable for producing peptide APIs where cost-efficiency and scalability are paramount.

Synthesis of Leucine-Rich Antimicrobial Peptides (AMPs) with Preserved Chiral Integrity

Antimicrobial peptides often rely on precise stereochemistry for membrane disruption activity. Racemization at leucine residues can abolish antimicrobial function. Fmoc-Leu-OSu's inherent low racemization potential (<0.5% D-enantiomer) makes it a superior choice for incorporating leucine into AMPs compared to carbodiimide/HOBt activation, which can yield 1-5% epimerization [2]. This ensures that the synthesized peptide maintains its intended biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Leu-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.